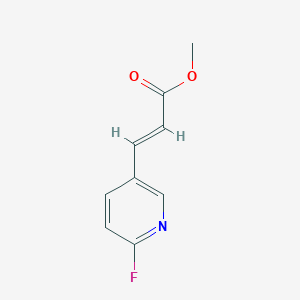

methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate

Description

Methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate (C₉H₈FNO₂, molecular weight 181.17 g/mol) is a fluorinated α,β-unsaturated ester featuring a 6-fluoropyridin-3-yl substituent.

Propriétés

IUPAC Name |

methyl (E)-3-(6-fluoropyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGDDTMIOIFKHK-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CN=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CN=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moiety, leading to the formation of epoxides or diols.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Alcohols

Substitution: Substituted pyridine derivatives

Applications De Recherche Scientifique

Chemistry

The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, fluorinated compounds are often used as probes or markers due to their unique properties.

Medicine

The compound might be explored for its potential therapeutic properties, especially if it exhibits biological activity.

Industry

In the chemical industry, esters like this one are used in the manufacture of fragrances, flavors, and solvents.

Mécanisme D'action

The mechanism of action of methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparaison Avec Des Composés Similaires

Substituent Effects on Reactivity and Yield

a. Methyl (2E)-3-(2',3-Dimethylbiphenyl-2-yl)prop-2-enoate (3m)

- Structure : Contains a 2',3-dimethylbiphenyl group instead of the fluoropyridinyl moiety.

- Synthesis : Prepared via a Catellani-type reaction (29% yield, 65% conversion) using 2-iodotoluene and methyl acrylate .

- Key Data : The ^1H NMR (CDCl₃) shows a deshielded doublet at δ 7.62 (J = 16.4 Hz) for the α,β-unsaturated protons, with a singlet at δ 3.66 for the methoxy group. The lower yield compared to 3n (37%) suggests steric hindrance from methyl groups may impede reactivity .

b. Methyl (2E)-3-(2',3-Diethylbiphenyl-2-yl)prop-2-enoate (3n)

- Structure : Features bulkier 2',3-diethyl substituents.

- Synthesis : Achieved a higher yield (37%) under similar conditions, indicating ethyl groups may enhance electron-donating effects or reduce steric strain compared to methyl substituents .

- Key Data : The α,β-unsaturated proton resonance (δ 7.66, J = 16.3 Hz) is slightly upfield compared to 3m, possibly due to electronic differences from substituents .

c. Target Compound vs. 3m/3n :

Heterocyclic Variations and Bioactivity

a. Methyl 2-[2-(6-Chloropyrimidin-4-yloxy)phenyl]-3-methoxypropenoate

- Structure : Contains a 6-chloropyrimidine ring and methoxy groups.

- Synthesis : Prepared via a catalyst-driven process optimized for scalability and purity .

- Comparison : The chloropyrimidine group may confer distinct electronic properties and binding affinities compared to the fluoropyridine in the target compound. Chlorine’s lower electronegativity vs. fluorine could reduce polarization effects .

b. Methyl (2E)-2-{N-(2-Formylphenyl)(4-methylbenzene)sulfonamido}-3-(4-fluorophenyl)prop-2-enoate

- Structure : Includes a 4-fluorophenyl group and sulfonamide functionality.

- Key Findings : Demonstrated bioactivity in molecular docking studies, highlighting the role of fluorine in enhancing interactions with biological targets .

- Comparison : The fluoropyridinyl group in the target compound may similarly improve bioavailability or target binding, though direct evidence is lacking .

Physical and Spectral Properties

Methodological Considerations

- Synthetic Challenges : The multi-step synthesis of complex analogs (e.g., ) contrasts with simpler routes for biphenyl derivatives (), underscoring the need for optimized conditions for fluoropyridinyl systems.

Activité Biologique

Methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate possesses a propenoate ester structure with a fluorinated pyridine moiety. Its chemical formula is , and it features a double bond between the second and third carbon atoms of the propene chain, which is crucial for its reactivity and biological interactions.

The biological activity of methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The fluorine atom in the pyridine ring enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins .

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.

- Protein-Ligand Interactions: The pyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, influencing their activity .

Biological Activities

Research indicates that methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate exhibits several biological activities:

- Anticancer Activity: Preliminary studies suggest that compounds with similar structures have shown efficacy against various cancer cell lines. The presence of the fluorine atom may enhance antiproliferative effects by increasing metabolic stability .

- Antimicrobial Properties: Some derivatives of pyridine-based compounds have demonstrated effectiveness against bacterial and fungal infections. This suggests potential applications in treating infectious diseases .

- Neuroprotective Effects: There is emerging evidence that compounds containing fluorinated pyridine moieties may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.